benzyl N-(6-chloropyridazin-3-yl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-(6-chloropyridazin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-10-6-7-11(16-15-10)14-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOUUBWHJAPMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650105 | |
| Record name | Benzyl (6-chloropyridazin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175393-07-4 | |
| Record name | Benzyl (6-chloropyridazin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond. A base (e.g., NaOH or EtN) neutralizes HCl byproducts.
Experimental Procedure
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Reagents :
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Conditions :
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Temperature: 0°C to room temperature
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Time: 4–12 hours
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Workup :
Yield Data
Protection-Deprotection Strategies
For substrates sensitive to direct carbamation, temporary protection of the pyridazine ring is employed.
Stepwise Approach
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Protection :
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Carbamation :
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React the protected intermediate with benzyl chloroformate.
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Deprotection :
Key Data
| Intermediate | Protecting Group | Yield After Deprotection | Source |
|---|---|---|---|
| 4-Iodo-6-chloropyridazin | tert-Butyl | 72% | |
| 4-Trimethylsilyl | TMS | 68% |
Metal-Catalyzed Coupling Reactions
Palladium or copper catalysts enable coupling between halogenated pyridazines and benzyl carbamate precursors.
Suzuki-Miyaura Coupling
Ullmann-Type Coupling
Solid-Phase Synthesis Approaches
Solid-supported synthesis enhances purity and scalability.
Resin-Bound Protocol
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Immobilization :
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Load 6-chloro-3-aminopyridazine onto Wang resin via ester linkage.
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Carbamation :
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Treat with benzyl chloroformate/DIEA in DMF.
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Cleavage :
Alternative Pathways
Carbamate Exchange
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(6-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Hydrolysis: 6-chloropyridazine and benzylamine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Benzyl N-(6-chloropyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-(6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Carbamates
*Estimated values based on structural analogs.
Key Differences and Trends
- Substituent Effects: Chlorine vs. Bromine: The 6-chloro substituent in the target compound likely reduces molecular weight and boiling point compared to the brominated analog . Chlorine’s lower polarizability may decrease lipophilicity (LogP ~2.8 vs. 3.8 for bromo analog). Pyridazine vs. Electron-Withdrawing Groups: The p-nitro group in p-nitrobenzyl carbamate increases stability but reduces solubility, whereas chlorine’s moderate electron-withdrawing effect balances reactivity and solubility .
- Applications: The bromo-amino-pyridine derivative has documented use in medicinal chemistry, suggesting that the chloro-pyridazine analog may serve as a bioisostere in drug design . Dichlorobenzyl carbamates exhibit enhanced acid resistance, implying that the 6-chloro substituent in the target compound could improve stability under specific conditions .
Research Findings and Implications
- Medicinal Chemistry: Brominated and aminated carbamates, such as benzyl N-(6-amino-5-bromopyridin-3-yl)carbamate, have been explored as kinase inhibitors or antimicrobial agents . The chloro-pyridazine variant may similarly target enzymes or receptors due to its heterocyclic core.
- Synthetic Utility : Benzyl carbamates with electron-withdrawing substituents (e.g., nitro, chloro) are preferred in multi-step syntheses for their stability . The pyridazine ring’s rigidity could facilitate crystallographic studies, as seen in SHELX-refined structures .
- Physicochemical Properties : Chlorine’s smaller atomic radius compared to bromine may improve bioavailability by reducing steric hindrance in biological systems .
Biological Activity
Benzyl N-(6-chloropyridazin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure
this compound features a benzyl group attached to a carbamate moiety, which is further linked to a chlorinated pyridazine ring. This unique combination of functional groups contributes to its diverse reactivity and potential biological activity.
Synthesis
The synthesis typically involves the reaction of 6-chloropyridazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.
- Anticancer Properties : Research indicates potential anticancer activity, particularly through the inhibition of cell proliferation in cancer cell lines. The compound's ability to interact with specific molecular targets such as receptors involved in cell signaling pathways is crucial for its therapeutic efficacy .
- Mechanism of Action : The biological effects are believed to result from the compound's interaction with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate these mechanisms fully.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. A comparative analysis with similar compounds reveals insights into how structural modifications can influence activity:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzyl and carbamate groups | Antimicrobial, anticancer |
| 6-Chloropyridazine | Lacks benzyl and carbamate groups | Reduced reactivity |
| Benzyl carbamate | Contains benzyl and carbamate, no pyridazine | Different chemical behavior |
The presence of both the benzyl and carbamate groups in conjunction with the chlorinated pyridazine ring appears to confer unique properties that enhance its biological activity compared to structurally related compounds .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, which may explain its observed biological effects. Further investigation into enzyme kinetics is necessary to determine the nature and strength of these interactions .
Q & A
Basic: What synthetic routes are commonly employed for benzyl N-(6-chloropyridazin-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
A typical synthesis involves coupling 6-chloropyridazin-3-amine with benzyl chloroformate under basic conditions (e.g., using NaHCO₃ or Et₃N in anhydrous THF or DCM). Key optimization parameters include:
- Temperature: Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the chloroformate).
- Molar Ratios: A 1:1.2 molar ratio of amine to benzyl chloroformate ensures excess electrophile for complete conversion.
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity, while THF may improve solubility.
- Workup: Extract unreacted reagents using dilute HCl (to remove excess amine) and saturated NaHCO₃ (to neutralize acidic byproducts).
Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) or HPLC. Yield improvements (typically 60–80%) are achievable by iterative adjustment of these parameters .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
Methodological Answer:
- ¹H/¹³C NMR: Identify the benzyl group (δ ~7.3–7.4 ppm for aromatic protons; δ ~67 ppm for the CH₂O group) and pyridazine ring protons (δ ~8.0–8.5 ppm). The carbamate carbonyl (C=O) appears at δ ~155–160 ppm in ¹³C NMR.
- IR Spectroscopy: Confirm the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (HRMS): Report molecular ion peaks (e.g., [M+H]⁺ at m/z 280.05 for C₁₂H₁₀ClN₃O₂).
- Elemental Analysis: Validate purity (>95%) with C, H, N, Cl percentages within ±0.4% of theoretical values.
Consistent discrepancies in Cl% may indicate residual solvent or byproducts, necessitating recrystallization (e.g., from ethanol/water) .
Basic: What safety protocols should researchers follow when handling this compound?
Methodological Answer:
While specific GHS data for this compound is limited, analogous carbamates (e.g., benzyl 2-hydroxypyridin-3-ylcarbamate) recommend:
- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release.
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Seek medical evaluation for persistent symptoms .
Advanced: How do steric and electronic effects influence the carbamate group’s reactivity in nucleophilic substitutions?
Methodological Answer:
The carbamate’s reactivity is modulated by:
- Electron-Withdrawing Effects: The pyridazine ring’s electron-deficient nature activates the carbamate carbonyl toward nucleophilic attack (e.g., by amines or alkoxides).
- Steric Hindrance: The benzyl group’s bulk may slow reactions at the carbonyl carbon. Use bulky nucleophiles (e.g., tert-butoxide) to exploit steric shielding for selective substitutions.
- Computational Validation: DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites. Compare with kinetic data (e.g., rate constants in DMSO vs. DMF) to validate models .
Advanced: What crystallographic strategies resolve conformational ambiguities in this compound derivatives?
Methodological Answer:
- Data Collection: Use high-resolution X-ray diffraction (Mo-Kα, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Refinement: SHELXL (via Olex2 interface) refines anisotropic displacement parameters and validates H-atom positions using riding models.
- ORTEP Visualization: Generate thermal ellipsoid plots (ORTEP-3) to assess torsional angles between the benzyl and pyridazine moieties.
- Twinned Data: For poorly diffracting crystals, apply twin-law corrections (e.g., using CELL_NOW) and validate with R₁ < 5% for high-resolution shells .
Advanced: How can contradictory biological activity data for analogs be systematically addressed?
Methodological Answer:
- Dose-Response Curves: Repeat assays (n ≥ 3) with standardized concentrations (e.g., 1 nM–100 μM) to identify outliers.
- Metabolite Interference: Use LC-MS to screen for degradation products (e.g., free pyridazine) that may confound activity.
- Target Selectivity: Profile against related enzymes (e.g., kinases vs. proteases) using competitive inhibition assays.
- Data Harmonization: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, cell line variability) causing discrepancies .
Advanced: Which computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with flexible ligand parameters to model binding to targets (e.g., proteases). Validate with MD simulations (NAMD, 100 ns) assessing RMSD < 2 Å.
- QSAR Modeling: Derive predictive models using descriptors like logP, polar surface area, and H-bond acceptor counts. Train with IC₅₀ data from analogs (e.g., R² > 0.85).
- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
